molecular formula C19H36O2 B1206801 Dihydrosterculic acid CAS No. 5711-28-4

Dihydrosterculic acid

Cat. No.: B1206801
CAS No.: 5711-28-4
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-UHFFFAOYSA-N
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Description

Dihydrosterculic acid is a cyclopropane fatty acid, which is a type of fatty acid containing a cyclopropane ring. It is found in various plants, particularly in the genus Sterculia. This compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterculic acid typically involves the cyclopropanation of oleic acid. This process can be achieved through the use of cyclopropane-fatty-acyl-phospholipid synthase enzymes, which facilitate the formation of the cyclopropane ring. The reaction conditions often include the use of electrophilic methylation with S-adenosyl methionine to create a reactive intermediate, followed by cyclization via loss of a proton .

Industrial Production Methods: Industrial production of this compound can be achieved through the recombinant expression of cyclopropane fatty acid synthases in plants. For instance, expressing these enzymes in Nicotiana benthamiana leaves has been shown to accumulate significant amounts of this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydrosterculic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products:

    Hydrogenation: Produces saturated mid-chain branched fatty acids.

    Oxidation: Results in various oxidized derivatives of this compound.

Scientific Research Applications

Dihydrosterculic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of dihydrosterculic acid involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids. This inhibition can lead to changes in cellular membrane physiology and signaling, affecting various physiological processes .

Comparison with Similar Compounds

Uniqueness: Dihydrosterculic acid is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and physical properties. Its ability to be converted into valuable industrial products through hydrogenation further distinguishes it from other similar compounds .

Properties

CAS No.

5711-28-4

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-(2-octylcyclopropyl)octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)

InChI Key

PDXZQLDUVAKMBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Synonyms

9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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